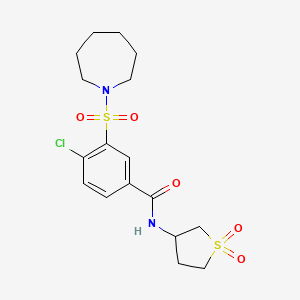

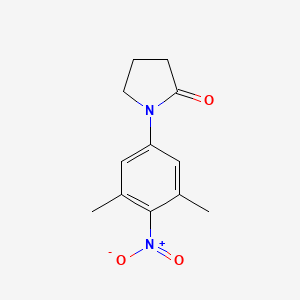

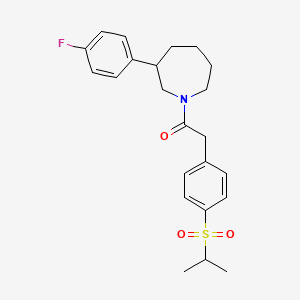

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Ring Expansion and Cyclization Reactions

Functionalized azetidines, dihydrofurans, and unorthodox motifs like dioxa-3-azabicyclonon-4-enes have been synthesized through ring expansion reactions. Such reactions, involving transition metal-free conditions, highlight the diverse synthetic utility of compounds containing similar structural frameworks to the specified benzamide derivative. These methodologies can potentially apply to the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and drug discovery (Suraj & Swamy, 2022).

Intramolecular Cyclization for Heterocyclic Synthesis

Intramolecular cyclization of enamides has been utilized to synthesize tetrahydro-thieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones, demonstrating the synthetic versatility of incorporating sulfur and nitrogen heteroatoms in complex cyclic structures. This approach underscores the potential of similar benzamide derivatives in constructing bioactive heterocycles (Danilyuk et al., 2016).

Antimicrobial Activity of Benzamide Derivatives

The synthesis of novel quinazolinone derivatives from reactions involving benzamide compounds has shown significant antimicrobial activity. This suggests that derivatives of benzamides, by extension, could serve as precursors in the development of new antimicrobial agents, highlighting their potential applications in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013).

Rh(III)-Catalyzed C-H Activation

The Rh(III)-catalyzed C–H activation/cycloaddition of benzamides has been leveraged for the selective synthesis of biologically interesting heterocycles, including spiro dihydroisoquinolinones and furan-fused azepinones. This methodology could be relevant for the functionalization and diversification of benzamide derivatives in medicinal chemistry (Cui, Zhang, & Wu, 2013).

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O5S2/c18-15-6-5-13(17(21)19-14-7-10-26(22,23)12-14)11-16(15)27(24,25)20-8-3-1-2-4-9-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDUFLGELUPDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)

![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)

![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)

![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)